ROS-IN-1 vs. N-Tosylpyrrolidone: Structural Influence on Predicted Lipophilicity and Bioavailability
The 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one (ROS-IN-1) exhibits a significantly higher predicted lipophilicity (XLogP3-AA = 2.0) compared to its closest unsubstituted analog, N-tosylpyrrolidone (XLogP3-AA ~1.2) [1]. This difference, driven by the addition of two methyl groups on the phenyl ring, is critical for optimizing pharmacokinetic properties such as membrane permeability.
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | N-Tosylpyrrolidone (XLogP3-AA ~1.2) |
| Quantified Difference | +0.8 log unit increase in lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Increased lipophilicity can directly impact a compound's ability to cross cellular and mitochondrial membranes, making ROS-IN-1 a more suitable tool for targeting intracellular and organelle-specific processes than less lipophilic analogs.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 766932, 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one. Accessed April 16, 2026. View Source
